XMD8-92 - 1234480-50-2

XMD8-92

Catalog Number: EVT-286147
CAS Number: 1234480-50-2
Molecular Formula: C26H30N6O3
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XMD8-92 is a small molecule kinase inhibitor that primarily targets the extracellular signal-regulated kinase 5 (ERK5) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This molecule also exhibits inhibitory activity against bromodomain 4 (BRD4), although this effect is considered an off-target activity. [, , ] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family involved in various cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. [, , , , , , , , , ] Due to its involvement in these crucial processes, ERK5 has emerged as a potential therapeutic target for various diseases, including cancer and inflammatory disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

BIX02188

  • Relevance: BIX02188 is directly related to XMD8-92 as they both target the ERK5 pathway. While XMD8-92 inhibits ERK5 directly, BIX02188 inhibits its upstream activator, MEK5. Both compounds have been used in similar studies to investigate the role of the ERK5 pathway in various diseases, including cancer and inflammatory diseases [, , , , , , , , , ].

SC-1-181

  • Relevance: Similar to XMD8-92, SC-1-181 targets the MEK5/ERK5 pathway by inhibiting MEK5. It was studied in combination with PI3K/Akt inhibitors in triple-negative breast cancer research, highlighting the potential of targeting both pathways for enhanced therapeutic benefit [].

I-BET762

  • Relevance: Although structurally distinct from XMD8-92, I-BET762 was found to have similar anti-inflammatory effects. This research highlighted that some of XMD8-92's effects could be attributed to off-target BRD4 inhibition [].

JQ1

  • Relevance: Similar to I-BET762, JQ1's shared anti-inflammatory effects with XMD8-92 pointed to the potential off-target activity of XMD8-92 on BRD4 [].

API-2

  • Relevance: While not directly targeting the same pathway as XMD8-92, API-2 was investigated in combination with XMD8-92 and cisplatin for potential synergistic effects in treating high-grade serous ovarian cancer []. The research highlighted a potential interplay between the Akt and ERK5 pathways in cancer.

Salirasib

  • Relevance: While XMD8-92 targets ERK5, Salirasib targets Ras, an upstream component of the broader MAPK signaling cascade. They were both studied in the context of cholangiocarcinoma treatment, suggesting potential interplay between different levels of MAPK signaling in this cancer type [].
  • Relevance: Although not structurally similar to XMD8-92 and having a different mechanism of action, Cisplatin was investigated in combination with XMD8-92 in preclinical studies for potential synergistic effects against malignant mesothelioma [, ].
Overview

XMD8-92 is a synthetic compound designed as a potent inhibitor of the Mitogen-activated protein kinase 7 (also known as BMK1 or ERK5). It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to selectively inhibit BMK1, which plays a significant role in various cellular processes, including proliferation and survival. The compound has demonstrated promising results in preclinical studies, particularly in inhibiting tumor growth and enhancing apoptosis in cancer cell lines.

Source and Classification

XMD8-92 was developed through a structure-activity relationship study aimed at creating selective inhibitors of polo-like kinases. The compound was identified during the optimization process of analogs derived from BI-2536, a well-known polo kinase inhibitor. XMD8-92 was characterized by its high selectivity for BMK1, exhibiting a dissociation constant (Kd) of 80 nM, which indicates its strong binding affinity to this target . It is classified as a small molecule kinase inhibitor and is primarily studied in the context of oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of XMD8-92 involves several steps that include the modification of existing chemical structures to enhance selectivity for BMK1. The initial development utilized a library of analogs based on BI-2536. Key steps in the synthesis include:

  1. Formation of the 7-membered ring: The transition from a 6-membered aliphatic ring to a 7-membered ring containing anthranilic acid was crucial for achieving the desired selectivity.
  2. Optimization: Structure-activity guided optimization was performed, focusing on the ability of synthesized compounds to inhibit cellular autophosphorylation of BMK1 stimulated by epidermal growth factor (EGF) .

The synthesis process was rigorously evaluated through kinase selectivity assays against a panel of 402 kinases, confirming the high specificity of XMD8-92 for BMK1 over other kinases.

Molecular Structure Analysis

Structure and Data

XMD8-92's molecular structure features key functional groups that contribute to its binding affinity and specificity for BMK1. While detailed structural data such as molecular formula and exact structural diagrams are not provided in the sources, it is noted that the compound's design includes modifications that enhance its interaction with the ATP-binding site of BMK1 .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing XMD8-92 primarily focus on forming stable bonds that confer its inhibitory properties. These include:

  • Nucleophilic substitutions: Used to introduce functional groups that enhance binding affinity.
  • Cyclization reactions: Essential for forming the 7-membered ring structure that is critical for specificity towards BMK1.

The reactions were optimized to ensure high yield and purity of XMD8-92, allowing for effective biological testing .

Mechanism of Action

Process and Data

XMD8-92 functions by competitively inhibiting the phosphorylation activity of BMK1. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Specifically, XMD8-92 has been shown to:

  • Inhibit EGF-induced autophosphorylation of BMK1.
  • Downregulate transcriptional activities mediated by YAP (Yes-associated protein), which is influenced by ERK5 signaling pathways .

By blocking these pathways, XMD8-92 induces apoptosis in cancer cells, demonstrating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

XMD8-92 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows good solubility in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: It has been reported to maintain stability under various conditions during pharmacokinetic evaluations, with a half-life of approximately 2 hours in vivo .
  • Bioavailability: High oral bioavailability has been observed, with about 69% absorption following administration .

These properties are essential for its application in preclinical studies.

Applications

Scientific Uses

XMD8-92 is primarily investigated for its applications in cancer therapy. Its ability to selectively inhibit BMK1 makes it a valuable tool in research aimed at understanding the role of this kinase in tumor biology. Studies have demonstrated its efficacy in:

  • Inducing apoptosis in acute myeloid leukemia cell lines.
  • Reducing tumor growth in various cancer models through targeted inhibition of signaling pathways dependent on BMK1 .

Additionally, XMD8-92 serves as a lead compound for further development into more potent analogs with improved pharmacological profiles.

Properties

CAS Number

1234480-50-2

Product Name

XMD8-92

IUPAC Name

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29)

InChI Key

QAPAJIZPZGWAND-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C

Solubility

Soluble in DMSO

Synonyms

XMD8-92; XMD-8-92; XMD 8-92; XMD892; XMD-892; XMD 892.

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.